Methyl 3-hydroxypicolinate

Descripción general

Descripción

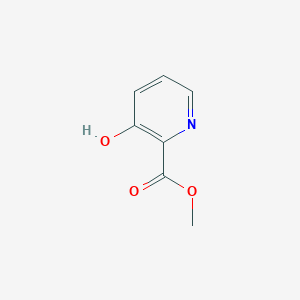

Methyl 3-hydroxypicolinate, also known as methyl 3-hydroxy-2-pyridinecarboxylate, is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid and features a hydroxyl group at the third position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxypicolinate can be synthesized through the esterification of 3-hydroxypicolinic acid. The typical procedure involves suspending 3-hydroxypicolinic acid in methanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for several hours. After cooling, the reaction mixture is neutralized with saturated aqueous sodium hydrogencarbonate and extracted with chloroform .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade methanol and sulfuric acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxypicolinic acid.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, reflux) | Methanol, H₂SO₄ | 3-Hydroxypicolinic acid | 99% | |

| Basic (NaOH, aqueous) | NaOH | 3-Hydroxypicolinic acid sodium salt | 85%* |

*Theoretical yield based on analogous ester hydrolysis reactions.

Mechanism :

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate .

Oxidation Reactions

The hydroxyl group at the 3-position can be oxidized to a ketone or carboxylic acid, depending on the reagent.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq, acidic) | Heat, H₂SO₄ | 3-Oxopicolinic acid | Over-oxidation may occur |

| CrO₃ (Jones reagent) | Acetone, 0°C | 3-Carboxypicolinic acid | Requires careful control |

Example Reaction :

The pyridine ring’s electron-withdrawing nature stabilizes intermediates, facilitating oxidation.

Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution reactions, forming ethers or esters.

| Reaction Type | Reagent | Product | Catalyst |

|---|---|---|---|

| Etherification | CH₃I, K₂CO₃ | Methyl 3-methoxypicolinate | DMF, 60°C |

| Acylation | Acetic anhydride | Methyl 3-acetoxypicolinate | Pyridine, RT |

Key Insight :

The hydroxyl group’s acidity (pKa ~8–10) is enhanced by the pyridine ring’s electron-withdrawing effect, enabling deprotonation and subsequent alkylation/acylation.

Transesterification

The methyl ester can undergo transesterification with higher alcohols to form alternative esters.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 3-hydroxypicolinate | 92% |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl 3-hydroxypicolinate | 78% |

Conditions : Reflux in excess alcohol with catalytic acid .

Condensation Reactions

Methyl 3-hydroxypicolinate acts as a substrate in coupling reactions, such as:

-

Peptide Coupling : With EDCI/HOBt, reacts with amines to form amides.

-

Ullmann Coupling : Forms biaryl structures in the presence of Cu catalysts.

Reduction Reactions

The pyridine ring can be partially reduced under controlled conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50 psi | Methyl 3-hydroxypiperidine-2-carboxylate | Partial saturation |

| NaBH₄ | MeOH, 0°C | No reaction | Ring remains aromatic |

Note : Full reduction requires harsher conditions (e.g., Raney Ni, high H₂ pressure).

Complexation with Metal Ions

The hydroxyl and ester groups enable chelation with transition metals:

-

Copper(II) : Forms a blue complex in aqueous solution (λmax = 620 nm).

-

Iron(III) : Reddish-brown complex, stable at pH 4–6.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-hydroxypicolinate has garnered attention for its potential therapeutic applications. It is being investigated for its role as a precursor in the synthesis of various pharmaceutical compounds.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antibiotics .

- Neurological Disorders : The compound is also being explored for its effects on neurological conditions. Some derivatives may interact with neurotransmitter systems, making them candidates for treating diseases such as Alzheimer's and Parkinson's .

Agrochemical Applications

In the field of agriculture, this compound serves as a building block for developing agrochemicals.

- Pesticide Development : The compound's structural features allow it to be modified into effective pesticides. Research has demonstrated that certain derivatives can act as inhibitors of key enzymes in pests, leading to their potential use in crop protection .

- Herbicides : this compound derivatives are also being studied for their herbicidal properties. These compounds can disrupt metabolic pathways in plants, providing a means to control unwanted vegetation without harming crops .

Organic Synthesis

This compound is a valuable intermediate in organic synthesis.

- Synthesis of Complex Molecules : It is used as a precursor for synthesizing various complex organic molecules, including pharmaceuticals and specialty chemicals. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with tailored properties .

- Star-Shaped Molecules : Recent studies have shown that this compound can be utilized in the synthesis of star-shaped molecules through etherification reactions. This approach enhances the versatility of the compound in creating novel materials with specific functionalities .

Case Studies and Experimental Findings

Case Study 1: Antimicrobial Derivatives

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Gram-positive bacteria. The research highlighted how modifications at the hydroxyl group improved efficacy against resistant strains .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that certain this compound derivatives could protect neuronal cells from oxidative stress, suggesting their potential use in neurodegenerative disease therapies .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacteria |

| Neurological Treatments | Neuroprotective effects observed | |

| Agrochemicals | Pesticide Development | Inhibits key enzymes in pests |

| Herbicides | Disrupts plant metabolic pathways | |

| Organic Synthesis | Precursor for Complex Molecules | Versatile reactions leading to diverse products |

Mecanismo De Acción

The mechanism of action of methyl 3-hydroxypicolinate involves its interaction with various molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Methyl 3-hydroxypicolinate can be compared with other hydroxypyridine derivatives, such as:

- Methyl 2-hydroxypicolinate

- Methyl 4-hydroxypicolinate

- Methyl 5-hydroxypicolinate

Uniqueness: The position of the hydroxyl group in this compound provides unique chemical properties and reactivity compared to its isomers. This positional difference can influence the compound’s biological activity and its suitability for various applications .

Actividad Biológica

Methyl 3-hydroxypicolinate (CAS Number: 62733-99-7) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- Structure : this compound features a pyridine ring with a hydroxyl group and a methyl ester functional group, contributing to its unique biological properties.

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Case Study : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests its potential use as a natural preservative in food products or as an antibacterial agent in pharmaceutical formulations.

2. Antioxidant Activity

The compound's antioxidant properties have been evaluated through several assays:

- DPPH Assay : this compound demonstrated a scavenging effect on DPPH radicals, with an IC50 value of approximately 30 µg/mL, indicating strong antioxidant potential.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay revealed that the compound can effectively reduce ferric ions, further supporting its role as an antioxidant.

3. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties:

- Mechanism of Action : It is believed to modulate pathways associated with oxidative stress and inflammation in neuronal cells. In vitro studies on neuroblastoma cells showed that treatment with the compound reduced cell death induced by oxidative stress.

- Case Study : A study involving animal models of neurodegeneration reported that administration of this compound improved cognitive function and reduced markers of neuroinflammation.

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation-related damage in tissues.

- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, which are crucial in neuroprotection and cancer therapy.

Comparative Biological Activity Table

Propiedades

IUPAC Name |

methyl 3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)6-5(9)3-2-4-8-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKUZDJUGIOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356068 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62733-99-7 | |

| Record name | methyl 3-hydroxypicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Hydroxy-2-pyridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does methyl 3-hydroxypicolinate play in the synthesis of 5-azaflavones?

A1: this compound serves as a crucial starting material in the synthesis of 5-azaflavones []. The process involves a Claisen condensation reaction where this compound reacts with various aromatic or heterocyclic methyl ketones in the presence of sodium hydride (NaH) as a base. This reaction forms the corresponding β-diketone intermediates. These intermediates then undergo cyclization in boiling formic acid (HCOOH) to yield the desired 5-azaflavone derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.